3-Amino-1-benzylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-benzylpiperidin-2-one is a chemical compound with the molecular formula C12H16N2O . It is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .
Synthesis Analysis
The synthesis of this compound and similar compounds typically involves transformations of 3-nitro and 3-cyanopyridin-2-ones . A method for the synthesis of 3-aminopyridin-2-ones from 1,3-diketones in three stages has been demonstrated . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H16N2O . The molecular weight of this compound is 204.27 .Scientific Research Applications
Synthesis and Chemical Properties
Rhodium-Catalyzed Asymmetric Hydrogenation : 3-Amino-1-benzylpiperidin-2-one derivatives are synthesized using rhodium-catalyzed asymmetric hydrogenation. This method is atom-economical and produces high yields and enantiomeric excesses, making these derivatives valuable for various biological activities in natural products and pharmaceutical drugs (Royal et al., 2016).
Synthesis and Stereochemistry : N-Benzylpiperidin-4-ones, closely related to this compound, show a preference for chair conformation with equatorial orientation of bulky substituents. This property is significant in crystal structure and antimicrobial activity studies (Ponnuswamy et al., 2018).
Biological Applications
DNA Interaction and Antitumor Activity : 3-Amino-1,2,4-benzotriazine 1,4-dioxide, a derivative, has shown promise as an antitumor agent. Its biological activity stems from DNA cleavage, potentially involving hydroxyl radicals (Daniels & Gates, 1996).
PET Imaging Ligand : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, derived from this compound, shows potential as a ligand for PET imaging of σ receptors. It demonstrates high affinity and selectivity, suggesting potential in human PET imaging (Shiue et al., 1997).
Synthesis of Biologically Active Molecules : 3-Aminopiperidine, obtained from 3-amino-d-lactams which are related to this compound, is used in biologically active molecules such as diabetes treatments and JAK3 inhibitors (Jiang et al., 2009).
Preparation of Conformationally Stabilized Scaffolds : Research indicates that 3-benzylpiperidine analogs, similar to this compound, can be replaced by acyclic, conformationally stabilized molecules. This finds application in developing potent CCR3 antagonists (Gardner et al., 2008).
Safety and Hazards
Future Directions
Piperidine derivatives, including 3-Amino-1-benzylpiperidin-2-one, are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on developing new synthesis methods and exploring the therapeutic applications of this compound and similar compounds.
Properties
IUPAC Name |
3-amino-1-benzylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-7-4-8-14(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGMEPVPIGRPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209983-73-3 |
Source
|
Record name | 3-amino-1-benzylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.